2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3/c1-6-27(7-2)22(29)16-28-15-20(19-10-8-9-11-21(19)28)23(30)24(31)26-18-12-17(3)13-25(4,5)14-18/h8-11,15,17-18H,6-7,12-14,16H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRRZFSPGEKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CC(CC(C3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a synthetic derivative of indole, characterized by its complex structure that includes an indole ring and various functional groups. This unique architecture suggests potential pharmacological properties that warrant investigation into its biological activity.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H29N3O4 |
| Molar Mass | 373.48 g/mol |
| Appearance | Solid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The diethylamino group enhances solubility and bioavailability, potentially leading to improved pharmacokinetic properties. The indole moiety is known for its role in various biological functions, including modulation of neurotransmitter systems and anti-inflammatory effects.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies suggest that indole derivatives can exhibit antimicrobial activity against bacteria and fungi, potentially making them candidates for developing new antibiotics.
- Neuropharmacological Effects : The interaction of indole derivatives with serotonin receptors suggests potential applications in treating mood disorders and anxiety.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indole derivatives. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 10 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
In a research article from Pharmaceutical Biology, the antimicrobial activity of related indole derivatives was evaluated. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Study 3: Neuropharmacological Evaluation
A neuropharmacological study assessed the effects of indole derivatives on serotonin receptor modulation. The compound showed a high affinity for the 5-HT2A receptor, suggesting its potential as an antidepressant agent.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | 2-Chloro-N,N-diethylacetamide, DMF, 80°C, 12h | 65 | 90 | |
| Acetamide Coupling | HATU, DIPEA, DCM, RT, 24h | 75 | 95 |
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
A combination of advanced analytical methods is critical:
Q. Example Workflow :
Sample Preparation : Recrystallize from DMF/EtOAc for X-ray-quality crystals .
Data Acquisition : Collect 1H NMR in DMSO-d6 to observe exchangeable protons (e.g., NH of acetamide) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., tubulin inhibition vs. kinase inhibition)?
Answer:
Discrepancies often arise from variations in experimental design. Methodological considerations include:
- Assay Conditions :
- Target Validation :
- Data Normalization : Include positive controls (e.g., paclitaxel for tubulin) and account for solvent effects (DMSO tolerance <0.1%) .
Case Study : Inconsistent IC50 values for tubulin inhibition (e.g., 50 nM vs. 1 µM) may stem from assay temperature (25°C vs. 37°C) or buffer composition (e.g., GTP concentration) .
Advanced: What strategies are recommended for designing SAR studies to identify critical functional groups?
Answer:
Focus on systematic structural modifications guided by computational and experimental
- Core Modifications :
- Methodology :
- Synthetic Feasibility : Prioritize analogs with minimal synthetic complexity (e.g., retaining the acetamide backbone) .
Q. Table 2: Example SAR Findings
| Modification | Activity (IC50, Tubulin) | Key Insight | Reference |
|---|---|---|---|
| Diethylamino → Dimethylamino | 75 nM | Reduced steric bulk enhances binding | |
| 3,3,5-Trimethylcyclohexyl → Phenyl | >10 µM | Hydrophobic pocket requirement |
Basic: How should researchers assess the compound’s stability during storage and experimental use?
Answer:
Stability profiling is essential for reproducible results:
- Storage Conditions :
- Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation .
- Solvent : Dissolve in anhydrous DMSO (≤1 mM) to avoid hydrolysis .
- Stability Assays :
Recommendation : Conduct pre-experiment LC-MS validation to confirm integrity, especially for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
